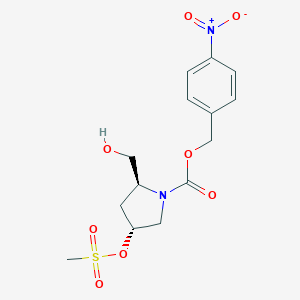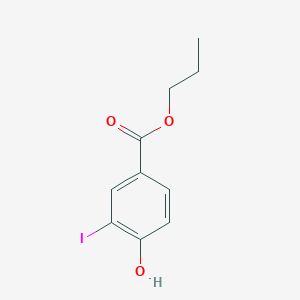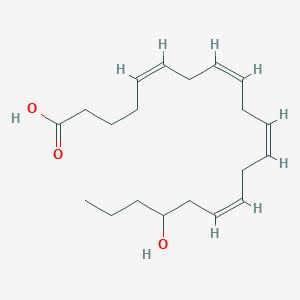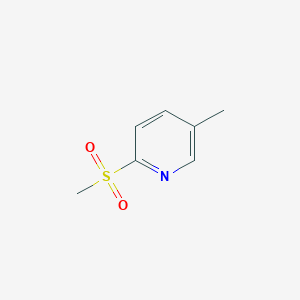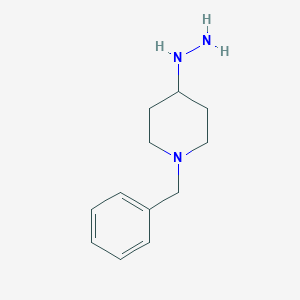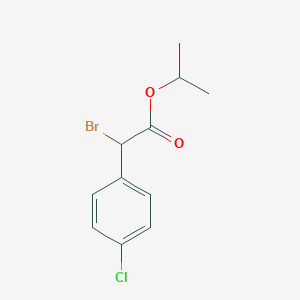![molecular formula C11H12N4O B175345 4-[(2-Amino-6-methylpyrimidin-4-yl)amino]phenol CAS No. 131554-44-4](/img/structure/B175345.png)
4-[(2-Amino-6-methylpyrimidin-4-yl)amino]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-Amino-6-methylpyrimidin-4-yl)amino]phenol, commonly known as AMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. AMPP is a pyrimidine derivative that has been shown to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
作用機序
The mechanism of action of AMPP is not fully understood. However, it has been suggested that AMPP works by inhibiting the activity of certain enzymes involved in cellular processes such as DNA replication and protein synthesis. AMPP has also been shown to interact with certain receptors on the surface of cells, leading to downstream signaling events.
Biochemical and Physiological Effects:
AMPP has been shown to possess several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase enzymes. Additionally, AMPP has been shown to inhibit the activity of certain enzymes involved in DNA replication, leading to cell cycle arrest. AMPP has also been found to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
AMPP has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. Additionally, AMPP has been extensively studied, and its properties and mechanism of action are well understood. However, one limitation of AMPP is that it has low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for research on AMPP. One potential area of study is its potential as a therapeutic agent for cancer treatment. Additionally, further research could be conducted on the mechanism of action of AMPP and its interactions with cellular receptors. Another potential area of study is the development of new synthesis methods for AMPP that could improve its solubility and other properties. Finally, research could be conducted on the potential use of AMPP in combination with other compounds to enhance its therapeutic properties.
合成法
AMPP can be synthesized through several methods, including the reaction of 4-aminophenol with 2-amino-6-methylpyrimidine in the presence of a catalyst. This method yields a high purity product that can be further purified through recrystallization. Other methods include the reaction of 4-nitrophenol with 2-amino-6-methylpyrimidine followed by reduction with a reducing agent.
科学的研究の応用
AMPP has been extensively studied for its potential applications in biomedical research. It has been shown to possess antitumor properties by inhibiting the growth of cancer cells and inducing apoptosis. AMPP has also been found to possess antiviral properties by inhibiting the replication of viral particles. Additionally, AMPP has been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
特性
CAS番号 |
131554-44-4 |
|---|---|
製品名 |
4-[(2-Amino-6-methylpyrimidin-4-yl)amino]phenol |
分子式 |
C11H12N4O |
分子量 |
216.24 g/mol |
IUPAC名 |
4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenol |
InChI |
InChI=1S/C11H12N4O/c1-7-6-10(15-11(12)13-7)14-8-2-4-9(16)5-3-8/h2-6,16H,1H3,(H3,12,13,14,15) |
InChIキー |
BXFDVDDEMCLBOX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)N)NC2=CC=C(C=C2)O |
正規SMILES |
CC1=CC(=NC(=N1)N)NC2=CC=C(C=C2)O |
同義語 |
2-Amino-4-(p-hydroxyanilino)-6-methylpyrimidine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2,4-Difluorophenoxy)-5-(2-methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)-6H-pyrido[1,2-b]pyridazin-6-one](/img/structure/B175263.png)

![[(2-Amino-2-oxoethyl)thio]acetic acid](/img/structure/B175270.png)


![1-Cyclopropyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B175278.png)
